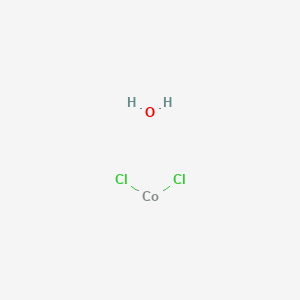

Cobalt(II) chloride hydrate

Description

The exact mass of the compound this compound is 146.881464 g/mol and the complexity rating of the compound is 2.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichlorocobalt;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCGXRQVUIKNGS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Co]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CoH2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7791-13-1, 69098-14-2 | |

| Record name | Cobalt dichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt(II) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cobalt(II) Chloride Hexahydrate from Cobalt Carbonate: An In-depth Technical Guide

This guide provides a comprehensive, in-depth technical overview for the synthesis of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) from cobalt(II) carbonate (CoCO₃). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to deliver field-proven insights into the causality behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction: The Significance of Cobalt(II) Chloride Hexahydrate

Cobalt(II) chloride hexahydrate is a compound of considerable interest across various scientific disciplines. It serves as a crucial precursor in the synthesis of other cobalt compounds and as a catalyst in organic reactions.[1] Its applications extend to its use as a humidity indicator, a component in electroplating, and as a nutritional supplement in animal feed. In the realm of biomedical research and drug development, cobalt compounds are explored for their potential therapeutic properties.[2] The synthesis of high-purity cobalt(II) chloride hexahydrate is therefore a foundational laboratory procedure.

This guide details the acid-base reaction between cobalt(II) carbonate and hydrochloric acid, a common and efficient method for producing cobalt(II) chloride hexahydrate.[3]

Underlying Chemical Principles and Reaction Mechanism

The synthesis of cobalt(II) chloride hexahydrate from cobalt carbonate is fundamentally an acid-base reaction.[3] Cobalt(II) carbonate, a basic salt, reacts with the strong acid, hydrochloric acid, to yield cobalt(II) chloride, water, and carbon dioxide gas.

The balanced chemical equation for this reaction is:

CoCO₃(s) + 2HCl(aq) → CoCl₂(aq) + H₂O(l) + CO₂(g) [4]

The reaction proceeds through the following mechanistic steps:

-

The proton (H⁺) from hydrochloric acid attacks the carbonate ion (CO₃²⁻) of the cobalt carbonate.[5]

-

This protonation forms the unstable carbonic acid (H₂CO₃).[5]

-

Carbonic acid rapidly decomposes into water (H₂O) and carbon dioxide (CO₂), the latter of which is observed as effervescence.[3][5]

-

The cobalt(II) ion (Co²⁺) and chloride ions (Cl⁻) remain in solution, forming aqueous cobalt(II) chloride.[5]

Upon cooling and concentration of the resulting solution, the hydrated salt, cobalt(II) chloride hexahydrate, crystallizes. The hexahydrate form is the common commercially available salt and is characterized by its pink-red crystalline appearance.[6]

Safety and Handling: A Self-Validating System of Precaution

Trustworthiness in experimental design begins with a robust safety protocol. Both the reactants and the product of this synthesis present significant health hazards. Adherence to the following safety measures is non-negotiable.

Reactant and Product Hazard Summary

| Compound | Key Hazards |

| Cobalt(II) Carbonate | Harmful if swallowed, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, suspected of causing genetic defects, may cause cancer by inhalation, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects.[7][8][9][10][11] |

| Hydrochloric Acid (concentrated) | Causes severe skin burns and eye damage, may cause respiratory irritation. |

| Cobalt(II) Chloride Hexahydrate | Harmful if swallowed, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, suspected of causing genetic defects, may cause cancer by inhalation, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects.[12][13][14][15] |

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.[7]

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear nitrile gloves. Be sure to change them immediately if they become contaminated.

-

Skin Protection: A lab coat is required. Ensure all skin is covered.

-

Respiratory Protection: In case of inadequate ventilation, wear suitable respiratory protection.[14]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the successful completion of each step is a prerequisite for proceeding to the next.

Materials and Reagents

| Material | Grade |

| Cobalt(II) Carbonate (CoCO₃) | Reagent Grade |

| Hydrochloric Acid (HCl), 6M | Analytical Grade |

| Deionized Water | High Purity |

Equipment

-

Beakers (appropriate sizes)

-

Graduated cylinders

-

Glass stirring rod

-

Hotplate with magnetic stirring capability

-

Magnetic stir bar

-

Watch glass

-

Buchner funnel and filter flask

-

Filter paper

-

Crystallizing dish

-

Desiccator

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a chemical fume hood, carefully weigh 11.89 g (0.1 mol) of cobalt(II) carbonate and place it into a 250 mL beaker.

-

Acid Addition: Measure 33.4 mL of 6M hydrochloric acid (0.2 mol). Slowly add the hydrochloric acid to the cobalt(II) carbonate in small portions while stirring continuously with a magnetic stir bar. The slow addition is crucial to control the effervescence from the carbon dioxide gas produced.[3] You will observe the pinkish-red solid gradually dissolving and the solution turning a characteristic pink or blue-green color depending on the concentration.[5]

-

Reaction Completion: Continue stirring until all the cobalt(II) carbonate has reacted and the effervescence has ceased. This indicates the completion of the acid-base reaction. The final solution should be a clear, pinkish-red.

-

Filtration (if necessary): If any unreacted solid remains, filter the solution through a Buchner funnel to obtain a clear filtrate.

-

Concentration and Crystallization: Gently heat the solution on a hotplate to evaporate some of the water and concentrate the cobalt(II) chloride solution. Avoid boiling. Continue heating until the solution becomes saturated. A good indicator of saturation is the formation of a crystalline film on the surface when a drop is cooled on a watch glass.

-

Cooling: Remove the crystallizing dish from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase.

-

Isolation of Crystals: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

-

Drying: Collect the pink-red crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities. Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of cobalt(II) chloride hexahydrate.

Characterization of Cobalt(II) Chloride Hexahydrate

To ensure the identity and purity of the synthesized product, the following analytical techniques are recommended.

Physical Properties

| Property | Expected Observation |

| Appearance | Pink-red monoclinic crystals |

| Solubility | Soluble in water, ethanol, and acetone[7] |

Spectroscopic Analysis

-

UV-Visible Spectroscopy: An aqueous solution of cobalt(II) chloride hexahydrate exhibits a characteristic absorption spectrum with a maximum absorbance peak in the visible region, which is responsible for its pink color. In different solvents, the color can change due to the formation of different coordination complexes, a phenomenon known as solvatochromism. For example, in the presence of excess chloride ions, the tetrahedral tetrachlorocobaltate(II) complex ([CoCl₄]²⁻) forms, which is blue.

-

Infrared (IR) Spectroscopy: The IR spectrum of cobalt(II) chloride hexahydrate will show characteristic broad absorption bands corresponding to the O-H stretching and H-O-H bending vibrations of the water of hydration.[9]

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of cobalt(II) chloride hexahydrate from cobalt carbonate. By understanding the underlying chemical principles, adhering to stringent safety protocols, and following the detailed experimental procedure, researchers can reliably produce high-purity cobalt(II) chloride hexahydrate for a variety of applications in research, development, and beyond. The self-validating nature of the described protocol, coupled with the provided characterization methods, ensures the integrity and reproducibility of the synthesis.

References

- W&Q METAL. (2025, July 31).

- Thermo Fisher Scientific. (1997, September 2). Cobalt(II)

- Laguna Clay.

- Flinn Scientific. (2014, March 25).

- Benchchem. (2025). Synthesis of Cobalt(II)

- Carl ROTH. Safety Data Sheet: Cobalt(II)

- Guidechem.

- Sigma-Aldrich. (2025, June 25). SAFETY DATA SHEET - Cobalt(II)

- Chemos GmbH&Co.KG. Safety Data Sheet: Cobalt(II)

- Aardvark Clay.

- Carl ROTH. Safety Data Sheet: Cobalt(II)

- Benchchem. Technical Support Center: Purification of Cobalt(II)

- Wikipedia. Cobalt(II) chloride.

- brainly.com. (2023, November 9). Write a net ionic equation for the reaction that occurs when excess hydrochloric acid (aq) and cobalt(II).

- International Journal of Advanced Research in Physical Science. (2020).

- ResearchGate. Fig. A5. Absorption spectra of Co(II) solutions with variable chloride...

- Echemi. (2023, July 24).

- Guidechem.

- Google Patents. (2018, January 18). Production of crystallized cobalt (ii)

- PubChem.

- Manzoor, S., et al. (2016). Effect of cobalt(II)

- Benchchem. Cobalt(II) Perchlorate Hexahydrate: A Potent Catalyst in Reaction Kinetics for Drug Development and Scientific Research.

- Nanografi. Cobalt (II)

- Sigma-Aldrich. Cobalt(II)

- YouTube. (2020, May 26).

- Google Patents. (2012, July 11).

- Honeywell. (2024).

- numerade.com. Cobalt(II) carbonate reacts with dilute hydrochloric acid to form cobalt(II) chloride. (a).

- Sciencemadness Discussion Board. (2022, November 8). Cobalt chloride making.

- YouTube. (2021, August 21).

- Reddit. (2024, June 30). Was able to crystalize some (probably highly impure)

- NIST.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0052444A1 - A process of producing cobalt (II) chloride - Google Patents [patents.google.com]

- 3. chemistrylab.pusan.ac.kr [chemistrylab.pusan.ac.kr]

- 4. Cobaltous chloride hexahydrate [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. US20180016156A1 - Production of crystallized cobalt (ii) chloride hexahydrate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Cobaltous chloride hexahydrate | Cl2Co.6H2O | CID 24643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cobalt(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. m.youtube.com [m.youtube.com]

- 11. CN101774651B - Method for preparing reagent cobalt chloride hexahydrate - Google Patents [patents.google.com]

- 12. Cobalt Chloride Hexahydrate: A Catalyst for Industrial Innovation in Kolkata | East India Chemicals International Estd.1995 [eastindiachemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. saudijournals.com [saudijournals.com]

- 15. researchgate.net [researchgate.net]

Preparation of Anhydrous Cobalt(II) Chloride from the Hexahydrate: A Technical Guide

Abstract

Cobalt(II) chloride is a versatile inorganic compound utilized extensively in chemical synthesis, as a humidity indicator, and in the preparation of various cobalt-based materials.[1][2] While commercially available, it is most commonly supplied as the hexahydrate (CoCl₂·6H₂O), a deep rose or purple crystalline solid.[3][4] For many applications, particularly in non-aqueous synthetic chemistry, the anhydrous form (CoCl₂) is required. This sky-blue, hygroscopic solid presents unique challenges in its preparation due to the propensity of the hydrated salt to form oxychlorides upon improper heating.[5] This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the successful preparation of anhydrous cobalt(II) chloride from its hexahydrate precursor, tailored for researchers, scientists, and drug development professionals. The guide will explore thermal and chemical dehydration methods, detailing the underlying causality of experimental choices and providing self-validating protocols to ensure scientific integrity.

Introduction: The Chemistry of Hydration and Color

The distinct color change associated with the hydration state of cobalt(II) chloride is a fundamental concept in coordination chemistry. The hexahydrate, CoCl₂·6H₂O, is pink or rose-red because the cobalt(II) ion exists in an octahedral coordination geometry, complexed with six water molecules ([Co(H₂O)₆]²⁺).[6] In contrast, the anhydrous form, CoCl₂, is blue. This color arises from the tetrahedral coordination of the cobalt(II) ion with four chloride ions ([CoCl₄]²⁻).[7] The transition between these coordination geometries is reversible and forms the basis for its use as a moisture indicator.[7][8]

Understanding this structural transformation is crucial for the successful preparation of the anhydrous salt. The goal of dehydration is to remove the six water molecules of crystallization without inducing side reactions, such as the formation of cobalt oxides or oxychlorides, which can occur at elevated temperatures.[5]

Dehydration Methodologies: A Comparative Analysis

The preparation of anhydrous cobalt(II) chloride can be broadly categorized into two main approaches: thermal dehydration and chemical dehydration. The choice of method depends on the desired purity, scale, and available laboratory equipment.

Thermal Dehydration

Thermal dehydration is the most direct method for removing water of crystallization. However, it requires careful temperature control to prevent the formation of undesirable byproducts. The process involves a stepwise loss of water molecules.[9]

2.1.1. Stepwise Water Loss

Studies have shown that the dehydration of CoCl₂·6H₂O does not occur in a single step but rather through the formation of lower hydrates.[9] The hexahydrate first loses four water molecules to form the dihydrate (CoCl₂·2H₂O), which is purple.[3][10] Further heating removes the remaining two water molecules to yield the anhydrous salt.

| Hydrate Form | Color | Water Molecules Lost | Approximate Temperature (°C) |

| CoCl₂·6H₂O | Rose-Red/Purple | 4 | ~50-120 |

| CoCl₂·2H₂O | Purple | 1 | ~120-140 |

| CoCl₂·H₂O | Violet-Blue | 1 | >140 |

| CoCl₂ | Sky Blue | 0 | >160 |

Table 1: Stepwise Dehydration of Cobalt(II) Chloride Hexahydrate and Associated Color Changes.[3][11][12]

2.1.2. Experimental Protocols

Method A: Simple Atmospheric Heating

This method is suitable for applications where trace amounts of hydrolysis byproducts are tolerable.

Protocol 1: Atmospheric Thermal Dehydration

-

Place a thin layer of cobalt(II) chloride hexahydrate in a clean, dry evaporating dish or beaker.

-

Gently heat the dish on a hot plate or with a Bunsen burner in a fume hood.

-

Initially, the salt will appear to melt as it dissolves in its own water of crystallization, forming a dark blue solution.[5]

-

Continue gentle heating to slowly evaporate the water. The color will transition from dark blue to a lighter, cyan hue.[5]

-

Once the material appears to be a dry, blue solid, the temperature can be increased slightly to drive off the final traces of water.

-

Crucially, avoid strong or rapid heating, especially in the initial stages, as this can lead to the evolution of hydrogen chloride (HCl) gas and the formation of cobalt oxide or oxychloride.[5]

-

The final product should be a free-flowing, sky-blue powder.

-

Allow the anhydrous cobalt(II) chloride to cool in a desiccator to prevent rehydration from atmospheric moisture.

Method B: Dehydration under Vacuum

Vacuum drying is a more controlled method that allows for dehydration at lower temperatures, minimizing the risk of decomposition.[13] By reducing the ambient pressure, the boiling point of water is lowered, facilitating its removal.[13]

Protocol 2: Vacuum Thermal Dehydration

-

Place the cobalt(II) chloride hexahydrate in a vacuum-compatible flask or dish.

-

Connect the flask to a vacuum line equipped with a cold trap to collect the evolved water.

-

Gradually heat the sample using a heating mantle or oil bath while under vacuum.

-

Temperatures in the range of 150-160 °C under vacuum are effective for complete dehydration.[14][15]

-

Observe the color change from pink/purple to sky blue.

-

Once the dehydration is complete, allow the flask to cool to room temperature under vacuum before carefully admitting a dry, inert gas (e.g., nitrogen or argon).

-

Store the anhydrous cobalt(II) chloride under an inert atmosphere or in a tightly sealed container within a desiccator.

Chemical Dehydration

Chemical dehydration offers an alternative, often milder, route to anhydrous cobalt(II) chloride, avoiding the high temperatures that can lead to decomposition.

2.2.1. Dehydration with Thionyl Chloride

Thionyl chloride (SOCl₂) is a powerful dehydrating agent that reacts readily with water to produce gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[16]

Reaction: CoCl₂·6H₂O(s) + 6 SOCl₂(l) → CoCl₂(s) + 6 SO₂(g) + 12 HCl(g)

This reaction is highly effective as the byproducts are gaseous and easily removed, driving the reaction to completion. The reaction is also notably endothermic.[17]

Protocol 3: Dehydration using Thionyl Chloride

WARNING: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[18][19][20] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[21]

-

Place cobalt(II) chloride hexahydrate in a round-bottom flask equipped with a reflux condenser.

-

Slowly add an excess of thionyl chloride to the flask. The reaction will commence immediately, with vigorous gas evolution.[16]

-

Gently warm the mixture to reflux to ensure complete reaction.

-

After the reaction has subsided and all the pink/purple solid has been converted to the blue anhydrous form, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Wash the resulting blue solid with a dry, inert solvent (e.g., hexane or dichloromethane) to remove any residual impurities.

-

Dry the anhydrous cobalt(II) chloride under vacuum to remove the washing solvent.

-

Store the final product under a dry, inert atmosphere.

2.2.2. Dehydration with Triethyl Orthoformate

Triethyl orthoformate (CH(OC₂H₅)₃) can also be used as a dehydrating agent. It reacts with water to form ethyl formate and ethanol, which can be removed by distillation.

Verification of Anhydrous State

The primary method for verifying the successful preparation of anhydrous cobalt(II) chloride is through its characteristic color change from pink/purple to sky blue.[7] For more rigorous quantification, thermogravimetric analysis (TGA) can be employed to confirm the absence of water by monitoring mass loss upon heating.[22] Furthermore, the anhydrous product should readily dissolve in water to form a clear pink solution.[5] The formation of a precipitate upon dissolution indicates the presence of insoluble oxides or oxychlorides.

Workflow and Decision Making

The selection of an appropriate dehydration method is contingent on the specific requirements of the intended application. The following diagram illustrates a decision-making workflow for the preparation of anhydrous cobalt(II) chloride.

Caption: Decision workflow for selecting a dehydration method.

Safety Considerations

-

Cobalt(II) Chloride: Cobalt compounds are potentially carcinogenic and should be handled with care.[2] Avoid inhalation of dust and skin contact.

-

Thionyl Chloride: As previously stated, thionyl chloride is highly toxic and corrosive.[19][20] It reacts violently with water and should be handled with extreme caution in a fume hood.[18][21] Ensure proper quenching and disposal procedures are followed.

-

Thermal Decomposition: When heating cobalt(II) chloride hexahydrate, be aware of the potential for the release of HCl gas, which is corrosive and an irritant.[5] Adequate ventilation is essential.

Conclusion

The preparation of anhydrous cobalt(II) chloride from its hexahydrate is a common yet critical procedure in many research and development settings. A thorough understanding of the underlying coordination chemistry and the potential for side reactions is paramount for success. While simple thermal dehydration can be effective, methods employing vacuum or chemical dehydrating agents like thionyl chloride offer greater control and yield higher purity products. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and reliably produce high-quality anhydrous cobalt(II) chloride for their specific applications.

References

-

Science made alive: Chemistry/Experiments. (n.d.). Preparation of anhydrous cobalt(II) chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]

-

STEAM. (2024, January 29). STEAM CHANGES THE COLOUR OF ANHYDROUS COBALT (II) CHLORIDE FROM. Retrieved from [Link]

-

Wikipedia. (n.d.). Cobalt(II) chloride. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Cobalt(II) chloride. Retrieved from [Link]

-

Brainly. (2024, March 21). What is the color of cobalt(II) chloride in water?. Retrieved from [Link]

-

Quora. (2020, July 10). Why does cobalt chloride turn blue when heated?. Retrieved from [Link]

- Mishra, S., & Kanungo, S. (1992). Thermal dehydration and decomposition of cobalt chloride hydrate (CoCl2·xH2O). Journal of Thermal Analysis, 38(11), 2417-2436.

-

Precision Laboratories. (2023, February 15). Leak Detection and Cobalt Chloride. Retrieved from [Link]

-

Brainly. (2023, October 12). A hydrate of CoCl_2 with a mass of 6.00 g is heated strongly. After cooling, the mass of the anhydrate is.... Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of thermal dehydration and decomposition of hydrated chlorides of some 3d transition metals (Mn-Co series). Part-III. Dehydration and decomposition of COCl2 hydrates. Retrieved from [Link]

-

Reddit. (2023, May 9). Can desiccants be used to dehydrate salts?. Retrieved from [Link]

- Google Patents. (n.d.). CN104129817A - Method for preparing anhydrous cobalt chloride by using solvent displacement method.

- Hu, L., Liu, Z., Su, Z., & Shen, J. (2010). Analysis on dehydration of cobalt chloride hexahydrate. Inorganic Chemicals Industry, 42(6), 33-35.

-

Reddit. (2019, November 12). Time Lapse of Dehydration of CoCl2 •6H2o. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). The Drying Behavior of Cobalt Chloride. Retrieved from [Link]

-

Reddit. (2018, June 30). Cobalt (II) chloride hexahydrate dehydration by Thionyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Preparing and using cobalt chloride indicator papers. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, June 5). Minimum heating temperature for dehydration of cobalt chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Vacuum drying. Retrieved from [Link]

-

YouTube. (2017, July 25). Endothermic - Cobalt (II) Chloride and Thionyl Chloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cobalt(II)_chloride [chemeurope.com]

- 3. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]

- 4. Preparing and using cobalt chloride indicator papers | Class experiment | RSC Education [edu.rsc.org]

- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 6. brainly.com [brainly.com]

- 7. STEAM CHANGES THE COLOUR OF ANHYDROUS COBALT (II) CHLORIDE FROM | Austin Tommy [austintommy.com.ng]

- 8. preclaboratories.com [preclaboratories.com]

- 9. researchgate.net [researchgate.net]

- 10. CN104129817A - Method for preparing anhydrous cobalt chloride by using solvent displacement method - Google Patents [patents.google.com]

- 11. Analysis on dehydration of cobalt chloride hexahydrate [wjygy.com.cn]

- 12. Page loading... [wap.guidechem.com]

- 13. Vacuum drying - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. reddit.com [reddit.com]

- 17. m.youtube.com [m.youtube.com]

- 18. nj.gov [nj.gov]

- 19. westliberty.edu [westliberty.edu]

- 20. echemi.com [echemi.com]

- 21. bionium.miami.edu [bionium.miami.edu]

- 22. mt.com [mt.com]

Foreword: Unveiling the Polymeric Architecture of a Coordination Compound

An In-Depth Technical Guide to the Crystal Structure Analysis of Cobalt(II) Chloride Dihydrate

Cobalt(II) chloride is a compound of significant interest, not least for its remarkable hygroscopic nature, which manifests as a distinct color change from the blue of the anhydrous form to the deep pink of its hexahydrate. This property has long been exploited in humidity indicators. However, for the materials scientist and the drug development professional, the true utility lies in the nuanced structural chemistry of its various hydrates. This guide focuses specifically on the dihydrate, CoCl₂·2H₂O, a fascinating coordination polymer whose structure provides fundamental insights into metal-ligand interactions and the formation of extended solid-state architectures. Understanding this structure is not merely an academic exercise; it informs the rational design of novel coordination complexes, catalysts, and metal-organic frameworks. This document provides a comprehensive walkthrough of the elucidation of this crystal structure, from first principles to final analysis, grounded in the rigorous methodology expected in the modern research environment.

The Theoretical Bedrock: Principles of X-Ray Crystallography

The primary and most definitive method for determining the atomic arrangement within a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). The fundamental principle relies on the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms act as a three-dimensional diffraction grating. Constructive interference of the scattered X-rays occurs only at specific angles, governed by Bragg's Law (nλ = 2d sinθ).

By systematically rotating the crystal and recording the angles and intensities of these diffracted beams, a complete diffraction pattern is collected. The pattern is a reciprocal space representation of the crystal's unit cell. Through a mathematical process known as a Fourier transform, this diffraction data can be converted back into a three-dimensional electron density map of the unit cell. From this map, the precise positions of individual atoms can be determined, revealing bond lengths, bond angles, and the overall crystal structure. The trustworthiness of the final structure is validated through statistical indicators, most notably the R-factor (or reliability index), which quantifies the agreement between the experimentally observed diffraction pattern and the pattern calculated from the refined structural model.[1] A lower R-factor signifies a better fit.

Experimental Protocol I: Synthesis of High-Quality Single Crystals

The success of any crystallographic analysis is contingent upon the quality of the single crystal. The goal is to produce a crystal of sufficient size and internal order, free from significant defects. For cobalt(II) chloride dihydrate, a controlled evaporation method from an aqueous solution is highly effective.

Rationale for Method Selection: Cobalt(II) chloride exhibits temperature-dependent hydration states in aqueous solution. Cooling a saturated solution yields the hexahydrate below 51.25°C and the dihydrate between 51.25°C and 120.2°C.[2] Therefore, maintaining the crystallization temperature above ~52°C is critical to selectively crystallize the desired dihydrate phase.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a saturated aqueous solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) by dissolving the salt in deionized water at approximately 80°C with gentle stirring until no more salt dissolves.

-

Filtration: While hot, filter the saturated solution through a heated funnel with filter paper to remove any insoluble impurities. This prevents the introduction of nucleation sites that could lead to polycrystalline growth.

-

Crystallization: Transfer the clear, hot filtrate to a clean crystallizing dish or beaker. Cover the container with perforated paraffin film to allow for slow evaporation.

-

Incubation: Place the container in a thermostatically controlled oven or water bath maintained at a constant temperature of 70°C .[1] This temperature is well within the stability range for the dihydrate phase.

-

Crystal Growth: Allow the solution to evaporate slowly over several days. Small, purple, needle-like single crystals of CoCl₂·2H₂O will form.

-

Harvesting and Preservation: Carefully select a well-formed crystal of suitable size (approx. 0.2-0.4 mm). Immediately place the crystal in a glass capillary tube.[1]

-

Sealing: Seal both ends of the capillary using a flame. This crucial step prevents the crystal from dehydrating or converting to the tetrahydrate or hexahydrate upon exposure to ambient humidity.[1] The sealed crystal is now ready for diffraction analysis.

Experimental Protocol II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following workflow outlines the process of determining the crystal structure from the prepared single crystal. This protocol is a self-validating system, where the quality of the data at each stage informs the subsequent steps and the final reliability of the structure.

Workflow for SC-XRD Data Acquisition and Structure Refinement

Sources

An In-depth Technical Guide to the Spectroscopic Properties of Cobalt(II) Chloride Solutions

Introduction: The Vibrant World of Cobalt(II) Coordination Chemistry

Cobalt(II) chloride (CoCl₂) solutions are renowned for their striking and reversible color changes, a phenomenon that has captivated chemists for centuries. This visible display of chemical principles is not merely a curiosity but a direct manifestation of the dynamic coordination chemistry of the cobalt(II) ion in solution. For researchers, scientists, and drug development professionals, understanding the spectroscopic properties of CoCl₂ is crucial for various applications, from serving as a visual indicator for water to its use in fundamental coordination chemistry studies and as a tool in organic synthesis.

This in-depth technical guide provides a comprehensive exploration of the spectroscopic properties of cobalt(II) chloride solutions. We will delve into the underlying principles governing its color, the factors that influence its spectral behavior, and provide detailed, field-proven protocols for its analysis using UV-Visible (UV-Vis) spectroscopy.

The Basis of Color: A Tale of Two Complexes

The characteristic colors of cobalt(II) chloride solutions arise from an equilibrium between two primary coordination complexes, each with a distinct geometry and corresponding electronic transition, which dictates its interaction with light.

-

The Octahedral Complex: [Co(H₂O)₆]²⁺ In aqueous solutions and other polar protic solvents, the cobalt(II) ion is typically solvated by six water molecules, forming the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. This complex has an octahedral geometry. The electronic transitions within the d-orbitals of this complex result in the absorption of light in the green-yellow region of the visible spectrum, causing the solution to appear pink .

-

The Tetrahedral Complex: [CoCl₄]²⁻ In the presence of a high concentration of chloride ions or in polar aprotic solvents, a ligand exchange reaction occurs. Four chloride ions displace the water molecules to form the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. This complex adopts a tetrahedral geometry. Its d-orbital electronic transitions lead to strong absorption in the orange-red part of the spectrum, resulting in a vibrant blue color.

The dynamic equilibrium between these two species is the cornerstone of the spectroscopic behavior of CoCl₂ solutions.

Figure 1: The fundamental equilibrium between the pink octahedral and blue tetrahedral cobalt(II) complexes.

Factors Influencing the Spectroscopic Properties

The position of the equilibrium, and thus the color and UV-Vis spectrum of the solution, is highly sensitive to several environmental factors. Understanding these allows for precise control and interpretation of the system's spectroscopic properties.

Solvent Environment (Solvatochromism)

The nature of the solvent plays a pivotal role in determining the dominant cobalt(II) complex.

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol, which can donate hydrogen bonds, strongly solvate the Co²⁺ ion, stabilizing the octahedral [Co(H₂O)₆]²⁺ complex and favoring the pink color.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) do not solvate the Co²⁺ ion as effectively, allowing the formation of the tetrahedral [CoCl₄]²⁻ complex, which results in a blue solution.

The causality here lies in the competition for coordination sites around the cobalt ion. Water is a strong ligand, and its high concentration in aqueous solutions makes it difficult for chloride ions to displace it. In acetone, the solvent-cobalt interaction is weaker, making the formation of the chloro-complex more favorable.

Chloride Ion Concentration (Halochromism)

According to Le Châtelier's principle, the addition of chloride ions (e.g., from hydrochloric acid or other chloride salts) to a pink aqueous solution of CoCl₂ will shift the equilibrium towards the products, favoring the formation of the blue [CoCl₄]²⁻ complex. This transition is gradual, and at intermediate chloride concentrations, a mixture of both complexes will be present, often resulting in a purple or violet hue. The change is typically noticeable at an HCl concentration of about 5N and is largely complete by 9N HCl.

Temperature (Thermochromism)

The transition from the octahedral to the tetrahedral complex is an endothermic process. Therefore, increasing the temperature of an aqueous CoCl₂ solution will shift the equilibrium to the right, favoring the formation of the blue [CoCl₄]²⁻ complex. Conversely, cooling the solution will shift the equilibrium back towards the pink [Co(H₂O)₆]²⁺ complex. This thermochromic behavior is a classic demonstration of the temperature dependence of chemical equilibria.

Quantitative Analysis: UV-Visible Spectroscopy

UV-Vis spectroscopy is the primary analytical technique for quantitatively studying cobalt(II) chloride solutions. It allows for the identification of the complexes present and the determination of their concentrations through the Beer-Lambert Law.

Characteristic Absorption Spectra

The different cobalt(II) complexes have distinct absorption spectra:

-

[Co(H₂O)₆]²⁺ (Pink): Exhibits a strong, broad absorption band with a maximum (λ_max) around 520-525 nm .

-

[CoCl₄]²⁻ (Blue): Shows a more complex spectrum with multiple absorption bands in the 600-700 nm region. In an acetone medium, a sharp and characteristic absorption band is observed at approximately 692 nm , which is often used for quantitative analysis.

| Complex Ion | Geometry | Color | Typical λ_max (nm) | Solvent/Conditions |

| [Co(H₂O)₆]²⁺ | Octahedral | Pink | ~520-525 | Water, Methanol |

| [CoCl₄]²⁻ | Tetrahedral | Blue | ~600-700 | Acetone, conc. HCl |

| (Sharp peak at ~692) | ||||

| Table 1: Summary of Spectroscopic Data for Key Cobalt(II) Complexes. |

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for the spectroscopic analysis of CoCl₂ solutions.

Protocol 1: Preparation of a 0.1 M Aqueous CoCl₂ Stock Solution

-

Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), distilled or deionized water, 100 mL volumetric flask, analytical balance.

-

Safety Note: Cobalt(II) chloride is toxic by ingestion and may cause sensitization. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

Step-by-Step Methodology:

-

Calculate the required mass of CoCl₂·6H₂O (Molar Mass = 237.93 g/mol ). For 100 mL of a 0.1 M solution, you will need 2.38 g.

-

Accurately weigh out 2.38 g of CoCl₂·6H₂O using an analytical balance.

-

Transfer the solid to a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water to the flask and swirl gently to dissolve the solid.

-

Once fully dissolved, carefully add distilled water to the calibration mark on the neck of the flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: UV-Vis Spectroscopic Analysis and Beer-Lambert Law Validation

This protocol details how to determine the wavelength of maximum absorbance (λ_max) and validate the Beer-Lambert Law for a series of CoCl₂ solutions.

-

Materials: 0.1 M CoCl₂ stock solution, distilled water, spectrophotometer, matched quartz or plastic cuvettes, pipettes.

Figure 2: Workflow for UV-Vis analysis and Beer-Lambert Law validation of CoCl₂ solutions.

Step-by-Step Methodology:

-

Prepare Standard Solutions: From your 0.1 M stock solution, prepare a series of dilutions (e.g., 0.08 M, 0.06 M, 0.04 M, 0.02 M) in volumetric flasks.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Determine λ_max: a. Fill a cuvette with distilled water to serve as a blank. b. Fill a second cuvette with the most concentrated standard solution (0.1 M). c. Calibrate the instrument with the blank. d. Perform a wavelength scan of the 0.1 M solution across the visible range (e.g., 400 nm to 750 nm). e. Identify the wavelength of maximum absorbance (λ_max). For aqueous CoCl₂, this should be around 520 nm.

-

Generate Beer-Lambert Plot: a. Set the spectrophotometer to the determined λ_max. b. Re-blank the instrument with the distilled water cuvette. c. Measure and record the absorbance of each of the standard solutions, starting from the least concentrated. d. Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

-

Validation: The resulting plot should be linear and pass through the origin, confirming that the system obeys the Beer-Lambert Law under these conditions. The slope of this line corresponds to the product of the molar absorptivity (ε) and the path length (l).

Conclusion

The spectroscopic properties of cobalt(II) chloride solutions are a direct reflection of a fascinating and sensitive coordination equilibrium. The distinct spectral signatures of the pink octahedral [Co(H₂O)₆]²⁺ and the blue tetrahedral [CoCl₄]²⁻ complexes allow for a clear and quantitative investigation of the effects of solvent, ligand concentration, and temperature. By leveraging UV-Vis spectroscopy and adhering to robust experimental protocols, researchers can effectively harness the properties of this system for a wide range of scientific applications. This guide provides the foundational knowledge and practical steps necessary for the accurate and insightful spectroscopic analysis of cobalt(II) chloride solutions.

References

- Benner, C. (n.d.). Beer's Law I: Determining the Concentration of a Cobalt(II) Chloride Solution. Coach Benner.

- Studylib. (n.d.). Beer-Lambert Law Lab Report: Spectrophotometry & CoCl2.

- Dutta, D., et al. (2020). Colorimetric Detection of Cobalt in Different Solvents by Using Their Solvatochromic Properties. Saudi Journal of Engineering and Technology, 5(4), 144-149.

- Xiberras, M. (2020).

A-Comprehensive-Guide-to-the-UV-Vis-Spectra-of-Hydrated-Cobalt(II)-Chloride-Complexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique extensively utilized in chemical and biochemical research for the quantitative determination and qualitative identification of molecular species.[1][2] This guide provides a deep dive into the application of UV-Vis spectroscopy for the characterization of hydrated cobalt(II) chloride complexes, a topic of significant interest in coordination chemistry and materials science. The vibrant color changes associated with the different coordination environments of the cobalt(II) ion serve as a visually intuitive and spectroscopically rich system for studying the principles of ligand field theory and the factors influencing electronic transitions in transition metal complexes.[3]

This document will explore the theoretical underpinnings of the UV-Vis spectra of these complexes, detail experimental protocols for their preparation and analysis, and provide insights into the interpretation of the spectral data. The content is structured to be a valuable resource for both seasoned researchers and those new to the field, offering a blend of fundamental principles and practical, field-proven methodologies.

Theoretical-Background

The observed colors of transition metal complexes are a direct consequence of the absorption of light in the visible region of the electromagnetic spectrum.[4] This absorption corresponds to the energy required to promote an electron from a lower energy d-orbital to a higher energy d-orbital. These are known as d-d transitions.[5] The energy difference between these orbitals is dictated by the coordination geometry of the metal ion and the nature of the surrounding ligands, a concept elegantly described by Ligand Field Theory.[6]

The-Cobalt(II)-Ion:-A-d7-System

The cobalt(II) ion has a d⁷ electronic configuration. In the presence of ligands, the five degenerate d-orbitals of the free ion are split into two or more energy levels. The pattern of this splitting is determined by the geometry of the complex.

-

Octahedral Complexes: In an octahedral field, such as that created by six water molecules in the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. This complex is characteristically pink.[7]

-

Tetrahedral Complexes: In a tetrahedral field, as seen in the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, the d-orbital splitting is inverted and smaller compared to an octahedral field.[8] The d-orbitals split into a lower energy e set and a higher energy t₂ set. This complex exhibits a distinct blue color.[7][9]

The energy of the electronic transitions, and thus the wavelength of maximum absorbance (λmax), is directly related to the magnitude of this energy splitting (Δ).

Factors-Influencing-the-UV-Vis-Spectra

Several factors can influence the d-d transitions and the resulting UV-Vis spectra of cobalt(II) complexes:

-

Ligand Field Strength: The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. Water is a weaker field ligand than chloride. This difference in ligand field strength contributes to the different colors and absorption spectra of the hydrated and chloride complexes of cobalt(II).[10]

-

Coordination Geometry: As discussed, the geometry of the complex (octahedral vs. tetrahedral) leads to different d-orbital splitting patterns and, consequently, different absorption spectra.[11] Tetrahedral complexes generally exhibit more intense absorptions than octahedral complexes because the d-d transitions in the former are more allowed by spectroscopic selection rules.[8][12]

-

The Nephelauxetic Effect: This "cloud-expanding" effect describes the decrease in the interelectronic repulsion (Racah parameter, B) between d-electrons upon complex formation.[13][14] This is due to the delocalization of the metal d-electrons onto the ligand orbitals, indicating a degree of covalent character in the metal-ligand bond.[14][15][16] The nephelauxetic series arranges ligands based on their ability to cause this effect.[14]

-

Jahn-Teller Distortion: This effect describes the geometrical distortion of non-linear molecules in a degenerate electronic state.[17][18] For certain d-electron configurations in octahedral complexes, this distortion can remove the degeneracy and lower the overall energy, leading to further splitting of the d-orbitals and potentially more complex UV-Vis spectra.[17][19] While most pronounced for d⁹ and high-spin d⁴ complexes, it can also be a factor in other configurations.[17]

Experimental-Protocols

This section provides detailed methodologies for the preparation of different hydrated cobalt(II) chloride complexes and the acquisition of their UV-Vis spectra.

Preparation-of-Hydrated-Cobalt(II)-Chloride-Complexes

1. Preparation of Hexaaquacobalt(II) Chloride Solution ([Co(H₂O)₆]²⁺)

-

Objective: To prepare a stock solution of the pink, octahedral hexaaquacobalt(II) ion.

-

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Distilled or deionized water

-

Volumetric flasks

-

Analytical balance

-

-

Procedure:

-

Accurately weigh a desired amount of CoCl₂·6H₂O.

-

Dissolve the solid in a small amount of distilled water in a beaker.

-

Quantitatively transfer the solution to a volumetric flask of the desired volume.

-

Dilute to the mark with distilled water and mix thoroughly. The resulting solution should be pink.[1]

-

2. Preparation of Tetrachlorocobaltate(II) Solution ([CoCl₄]²⁻)

-

Objective: To generate the blue, tetrahedral tetrachlorocobaltate(II) ion in solution.

-

Materials:

-

Solution of [Co(H₂O)₆]²⁺ (from Protocol 1)

-

Concentrated hydrochloric acid (HCl)

-

Fume hood

-

-

Procedure:

-

Place a known volume of the [Co(H₂O)₆]²⁺ solution in a beaker within a fume hood.

-

Slowly and carefully add concentrated HCl to the solution while stirring.[20]

-

Observe the color change from pink to blue, indicating the formation of the [CoCl₄]²⁻ complex.[9] The equilibrium for this reaction is: [Co(H₂O)₆]²⁺(aq) + 4Cl⁻(aq) ⇌ [CoCl₄]²⁻(aq) + 6H₂O(l)[7]

-

UV-Vis-Spectroscopic-Analysis

1. Determination of λmax

-

Objective: To determine the wavelength of maximum absorbance for each complex.

-

Procedure:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan from approximately 400 nm to 800 nm.[2]

-

Use a cuvette filled with the appropriate blank solution (distilled water for [Co(H₂O)₆]²⁺ and a solution with the same concentration of HCl but no cobalt for [CoCl₄]²⁻) to zero the instrument.

-

Rinse and fill a cuvette with the sample solution.

-

Acquire the absorption spectrum.

-

Identify the wavelength at which the absorbance is highest (λmax). For [Co(H₂O)₆]²⁺, λmax is typically around 510-540 nm, while for [CoCl₄]²⁻, it is around 690-720 nm.[7][21]

-

2. Quantitative Analysis using the Beer-Lambert Law

-

Objective: To determine the concentration of a cobalt(II) chloride solution or to determine its molar absorptivity.

-

Principle: The Beer-Lambert Law states that the absorbance of a solution is directly proportional to its concentration.[22] The relationship is given by the equation: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.[1]

-

Procedure:

-

Prepare a series of standard solutions of the cobalt complex of known concentrations by serial dilution of a stock solution.[23]

-

Set the spectrophotometer to the predetermined λmax for the complex.

-

Measure the absorbance of each standard solution.

-

Plot a calibration curve of absorbance versus concentration.

-

The plot should be linear, and the slope of the line will be equal to εb.

-

The concentration of an unknown solution can be determined by measuring its absorbance and using the calibration curve.[2]

-

Data-Interpretation-and-Analysis

The UV-Vis spectra of hydrated cobalt(II) chloride complexes provide a wealth of information about their electronic structure and coordination environment.

Qualitative-Analysis

The position of the λmax is indicative of the coordination geometry. A λmax in the green-yellow region (around 510-540 nm) corresponds to the pink octahedral [Co(H₂O)₆]²⁺ complex, while a λmax in the red region (around 690-720 nm) corresponds to the blue tetrahedral [CoCl₄]²⁻ complex.[7] The intensity of the absorption bands is also a key diagnostic feature. Tetrahedral complexes, lacking a center of symmetry, have Laporte-allowed d-d transitions and thus exhibit much higher molar absorptivities (ε) than the centrosymmetric octahedral complexes, whose d-d transitions are Laporte-forbidden.[4][8][12]

Quantitative-Data-Summary

| Complex | Geometry | Color | Typical λmax (nm) | Molar Absorptivity (ε) |

| [Co(H₂O)₆]²⁺ | Octahedral | Pink | ~510 - 540 | Low |

| [CoCl₄]²⁻ | Tetrahedral | Blue | ~690 - 720 | High |

Spectroscopic-Selection-Rules

The intensity of electronic transitions is governed by selection rules:

-

Spin Selection Rule (ΔS = 0): This rule states that allowed transitions must not involve a change in the spin multiplicity of the complex.[24][25] Transitions that violate this rule are "spin-forbidden" and are typically very weak.

-

Laporte Selection Rule (Δl = ±1): For centrosymmetric molecules (like octahedral complexes), this rule forbids transitions between orbitals of the same parity (e.g., d to d).[24][25] These "Laporte-forbidden" transitions are generally weak. However, they can gain some intensity through vibronic coupling, where molecular vibrations temporarily break the center of symmetry.[12][24]

Conclusion

The study of the UV-Vis spectra of hydrated cobalt(II) chloride complexes offers a powerful and visually engaging platform for understanding fundamental concepts in coordination chemistry. The distinct spectral signatures of the octahedral [Co(H₂O)₆]²⁺ and tetrahedral [CoCl₄]²⁻ species provide a clear demonstration of the influence of ligand field strength and coordination geometry on the electronic structure of transition metal ions. The experimental protocols detailed in this guide offer a robust framework for the preparation and analysis of these complexes, while the theoretical background provides the necessary context for the interpretation of the resulting data. This comprehensive understanding is crucial for researchers and professionals in fields ranging from fundamental inorganic chemistry to the development of new materials and pharmaceuticals where transition metal complexes play a vital role.

References

-

Nephelauxetic effect. (n.d.). In Wikipedia. Retrieved from a reliable source.[13]

-

20.9A: The Nephelauxetic Effect. (2023, May 3). In Chemistry LibreTexts. Retrieved from a reliable source.[26]

-

Benner, C. (n.d.). Beer's Law I: Determining the Concentration of a Cobalt(II) Chloride Solution. Coach Benner.[1]

-

Nephelauxetic effect in inorganic chemistry. (2022, May 5). Retrieved from a reliable source.[14]

-

What is nephelauxetic effect? (2018, October 31). In Quora. Retrieved from a reliable source.[15]

-

Spectrochemical and Nephelauxetic Series. (n.d.). In Dalal Institute. Retrieved from a reliable source.[16]

-

Interplay of Jahn-Teller Ordering and Spin Crossover in Co(II) Compounds. (n.d.). In MDPI. Retrieved from a reliable source.[27]

-

Spectrophotometry of Co+. (n.d.). In Purdue University. Retrieved from a reliable source.

-

Selection Rules for Electronic Spectroscopy. (n.d.). In The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from a reliable source.[24]

-

Determining the Concentration of a Solution: Beer's Law. (n.d.). In pwista. Retrieved from a reliable source.[2]

-

Cobalt(II) chloride. (n.d.). In Wikipedia. Retrieved from a reliable source.[9]

-

The uv-visible absorption spectra of some cobalt complex ions. (n.d.). In Doc Brown's Chemistry. Retrieved from a reliable source.[7]

-

11.3.1: Selection Rules. (2023, May 3). In Chemistry LibreTexts. Retrieved from a reliable source.[25]

-

Does the cobalt chloride system obey the Beer-Lambert law? (n.d.). In Homework.Study.com. Retrieved from a reliable source.[22]

-

Sridharan, K. (2016). Spectral Methods in Transition Metal Complexes. Elsevier.[28]

-

Selection Rules for Electronic Spectra of Transition Metal Complexes. (2023, January 29). In Chemistry LibreTexts. Retrieved from a reliable source.[12]

-

Picosecond Metal-to-Ligand Charge-Transfer Deactivation in Co(ppy)3 via Jahn-Teller Distortion. (2024, July 29). Inorganic Chemistry.[29]

-

UV-Vis absorption spectra of ligand and corresponding Co(II)-complexes. (n.d.). In ResearchGate. Retrieved from a reliable source.[30]

-

Electronic Spectra of Transition Metal Complexes. (n.d.). In Dalal Institute. Retrieved from a reliable source.[19]

-

Electronic Selection Rules (I). (n.d.). In Hunt Research Group. Retrieved from a reliable source.[31]

-

Beer's Law, Cobalt Chloride. (n.d.). In Science in Motion. Retrieved from a reliable source.[23]

-

11.3: Electronic Spectra of Coordination Compounds. (2023, May 3). In Chemistry LibreTexts. Retrieved from a reliable source.[5]

-

UV–Vis absorption spectra of cobalt-chloro complexes. (n.d.). In ResearchGate. Retrieved from a reliable source.[32]

-

Cobalt Complex Ions. (n.d.). In Flinn Scientific. Retrieved from a reliable source.[20]

-

Vura-Weis, J. (2025). Femtosecond Extreme Ultraviolet Absorption Spectroscopy of Transition Metal Complexes. Annual Review of Physical Chemistry.[33]

-

Cobalt(II) and Chloride | Experiment Video. (2020, March 19). In YouTube. Retrieved from a reliable source.[21]

-

Spectroscopic methods uv vis transition metal complexes. (n.d.). In Slideshare. Retrieved from a reliable source.[34]

-

11.3.6: Tetrahedral Complexes. (2023, May 3). In Chemistry LibreTexts. Retrieved from a reliable source.[8]

-

Cobalt Complex Equilibrium. (n.d.). In CDN. Retrieved from a reliable source.[35]

-

Experiment 1 Chemical Equilibrium and Le Châtelier's Principle. (n.d.). Retrieved from a reliable source.[36]

-

Jahn–Teller effect. (n.d.). In Wikipedia. Retrieved from a reliable source.[17]

-

In-situ UV–Vis Spectroscopy Examination of the Synthesis of Cobalt Oxychloride and Hydroxides. (n.d.). International Journal of Nanoscience.[37]

-

Cobalt Complexes: Introduction and Spectra Analysis. (2019, November 19). Orbital: The Electronic Journal of Chemistry.[38]

-

Electronic spectra of transition metal complexes. (n.d.). Journal of Chemical Education.[6]

-

Exploring Chemical Equilibrium for Alcohol-Based Cobalt Complexation through Visualization of Color Change and UV−vis Spectroscopy. (2019, December 8). Journal of Chemical Education.[3]

-

Magnetic optical activity of d→d transitions. Octahedral chromium (III), cobalt (III), cobalt (II), nickel (II), and manganese (II) complexes. (n.d.). Inorganic Chemistry.[39]

-

This is a d7 ion. With weak ligands such as H2O, Co(II) has octahedral co-ordination with the metal in the high spin configuration. (n.d.). In School of Chemistry | University of Bristol. Retrieved from a reliable source.

-

Color of Transition Metal Complexes. (n.d.). Retrieved from a reliable source.[4]

-

Jahn-Teller Distortions. (2023, June 30). In Chemistry LibreTexts. Retrieved from a reliable source.[18]

-

A hydrous cobalt 2 chloride is blue powder. What is a laboratory experiment that can be used to show that the action of heat on hydrated cobalt2 chloride is a reversible action? (2024, April 27). In Quora. Retrieved from a reliable source.[40]

-

Synthesis and properties of new tetrachlorocobaltate (II) and tetrachloromanganate (II) anion salts with dicationic counterions. (2025, August 5). In ResearchGate. Retrieved from a reliable source.[41]

-

Preparation and characterization of tetrachlorocobaltates(II) of a,x-alkylenediammonium. Magnetic and thermal properties. Crystal structure of [NH3(CH2)5NH3]CoCl4. (n.d.). In ResearchGate. Retrieved from a reliable source.[42]

-

Jahn Teller Distortions. (n.d.). In Scribd. Retrieved from a reliable source.[43]

-

Octahedral and Tetrahedral Cobalt(II) Sites in Cobalt Chloride Complexes with Polyethers. (2025, August 8). In ResearchGate. Retrieved from a reliable source.[11]

-

Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour. (n.d.). In RSC Education. Retrieved from a reliable source.[10]

-

Studies of Absorption Spectra. IX. The Spectra of Cobalt(II) Complexes. (n.d.). In SciSpace. Retrieved from a reliable source.[44]

-

Absorption spectra of Co(II) solutions with variable chloride concentrations. (n.d.). In ResearchGate. Retrieved from a reliable source.[45]

-

Cobalt(II) Chloride Equilibrium. (n.d.). In Science Ready. Retrieved from a reliable source.[46]

Sources

- 1. coachbenner.weebly.com [coachbenner.weebly.com]

- 2. pwista.com [pwista.com]

- 3. lacc-terryb.com [lacc-terryb.com]

- 4. home.iitk.ac.in [home.iitk.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]

- 10. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour | Resource | RSC Education [edu.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nephelauxetic effect - Wikipedia [en.wikipedia.org]

- 14. chemistnotes.com [chemistnotes.com]

- 15. quora.com [quora.com]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. dalalinstitute.com [dalalinstitute.com]

- 20. flinnsci.com [flinnsci.com]

- 21. youtube.com [youtube.com]

- 22. homework.study.com [homework.study.com]

- 23. phillysim.org [phillysim.org]

- 24. Selection Rules for Electronic Spectroscopy [wwwchem.uwimona.edu.jm]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. mdpi.com [mdpi.com]

- 28. Spectral Methods in Transition Metal Complexes - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 29. Picosecond Metal-to-Ligand Charge-Transfer Deactivation in Co(ppy)3 via Jahn-Teller Distortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 32. researchgate.net [researchgate.net]

- 33. annualreviews.org [annualreviews.org]

- 34. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]

- 35. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]

- 36. kbcc.cuny.edu [kbcc.cuny.edu]

- 37. worldscientific.com [worldscientific.com]

- 38. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 39. pubs.acs.org [pubs.acs.org]

- 40. quora.com [quora.com]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

- 43. scribd.com [scribd.com]

- 44. scispace.com [scispace.com]

- 45. researchgate.net [researchgate.net]

- 46. scienceready.com.au [scienceready.com.au]

Infrared spectroscopy of cobalt(II) chloride hexahydrate

An In-depth Technical Guide to the Infrared Spectroscopy of Cobalt(II) Chloride Hexahydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the analysis of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of how to apply this technique for the characterization of coordination compounds and hydrates. We will move beyond simple spectral interpretation to understand the causal relationships between molecular structure, hydration states, and the resulting infrared spectrum.

The Principle: Why FTIR is a Powerful Probe for Metal Hydrates

FTIR spectroscopy is an analytical technique that utilizes mid-infrared energy to probe the vibrational modes of molecules.[1] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed.[1] The resulting spectrum of absorption versus wavenumber provides a unique "fingerprint" of the molecule's structure.[1]

For a coordination compound like cobalt(II) chloride hexahydrate, FTIR is exceptionally informative. The molecule's structure is not simply CoCl₂ with six associated water molecules; it is a distinct complex, more accurately described as trans-[Co(H₂O)₄Cl₂]·2H₂O. This structure contains multiple types of bonds (O-H, Co-O, Co-Cl) and distinct molecular environments for the water molecules (four directly coordinated to the cobalt ion and two existing as lattice water). Each of these components gives rise to characteristic absorptions in the IR spectrum, allowing us to:

-

Confirm the presence and nature of water of hydration.

-

Distinguish between coordinated and lattice water.

-

Observe structural changes during processes like dehydration.

-

Gain insight into the metal-ligand bonding environment.

The Molecular Structure: A Foundation for Spectral Interpretation

The hexahydrate form of cobalt(II) chloride features a central cobalt(II) ion in an octahedral coordination geometry.[2][3] Four water molecules and two chloride ions act as ligands, directly bonded to the cobalt center. The remaining two water molecules are not directly coordinated but are held within the crystal lattice by hydrogen bonds.

This distinction is critical. Coordinated water molecules are electronically and vibrationally influenced by the Co²⁺ ion, whereas lattice water molecules are primarily involved in hydrogen bonding with the coordinated water and chloride ions. This difference in the local environment leads to distinct features in the IR spectrum.

Caption: Structure of CoCl₂·6H₂O showing the central Co(II) ion.

Decoding the Infrared Spectrum of Cobalt(II) Chloride Hexahydrate

The IR spectrum of CoCl₂·6H₂O is dominated by the vibrational modes of its water molecules. The key is to assign the observed absorption bands to specific molecular motions. These assignments are based on extensive studies of metal hydrates and coordination compounds.[4][5]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description & Causality |

| O-H Stretching | 3000 - 3700 | A very broad and intense band resulting from the symmetric and asymmetric stretching of O-H bonds in the water molecules.[6] The significant broadening is a direct consequence of extensive hydrogen bonding, which weakens the O-H bonds and creates a continuum of vibrational energies. |

| H-O-H Bending (Scissoring) | ~1630 | This sharp to moderately broad peak arises from the scissoring motion of the hydrogen atoms within the water molecule.[6] Its presence is a definitive indicator of molecular water. |

| H₂O Librations (Rocking/Wagging) | 600 - 900 | These bands, often of lower intensity, are due to the restricted rotational motions (librations) of water molecules that are coordinated to the metal ion.[3][7][8] Their appearance in this region is a strong indicator of coordinated, rather than free, water. |

| Metal-Oxygen (Co-O) Stretching | < 600 | Found in the far-infrared region, this band corresponds to the stretching vibration of the bond between the cobalt ion and the oxygen atom of the coordinated water molecules. Its position provides direct insight into the strength of the metal-ligand bond. |

Probing Structural Transformation: The Effect of Dehydration

Heating CoCl₂·6H₂O initiates a stepwise dehydration process, yielding lower hydrates and eventually the anhydrous form.[9] This transformation is readily monitored by FTIR, as the spectrum changes dramatically with the loss of water.

-

CoCl₂·6H₂O → CoCl₂·2H₂O + 4H₂O: The first dehydration step involves the loss of the two lattice water molecules and two of the coordinated water molecules.[9] Spectroscopically, this is observed as:

-

A significant decrease in the intensity and a sharpening of the broad O-H stretching band (~3400 cm⁻¹).

-

A reduction in the intensity of the H-O-H bending mode (~1630 cm⁻¹).

-

Changes in the lower frequency region as the coordination environment of the cobalt ion is altered. The dihydrate has a polymeric structure with bridging chlorides.[10]

-

-

CoCl₂·2H₂O → CoCl₂ + 2H₂O: Further heating removes the final two coordinated water molecules.[9] The IR spectrum of the resulting blue, anhydrous CoCl₂ will be devoid of the characteristic water absorption bands. Any remaining broadness in the spectrum might indicate residual moisture due to the hygroscopic nature of the anhydrous salt.[10]

The infrared spectrum, therefore, serves as a powerful real-time indicator of the hydration state of cobalt chloride.

Caption: Experimental workflow for the thermal dehydration of CoCl₂·6H₂O.

Experimental Protocol: A Self-Validating Approach to FTIR Analysis

This protocol for solid-state analysis using the KBr pellet technique is designed to ensure data integrity and reproducibility. Each step includes its justification, creating a self-validating system.

Objective: To obtain a high-quality, artifact-free transmission FTIR spectrum of cobalt(II) chloride hexahydrate.

Materials:

-

Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

-

Spectroscopy-grade Potassium Bromide (KBr)

-

Mortar and Pestle (Agate recommended)

-

Pellet Press with Die Set

-

FTIR Spectrometer

Protocol Steps:

-

KBr Preparation (The Dryness Imperative):

-

Action: Dry the KBr powder in an oven at ~110°C for at least 4 hours and store it in a desiccator.

-

Causality: KBr is hygroscopic. Any absorbed atmospheric moisture will introduce significant O-H stretching and H-O-H bending bands into the spectrum, obscuring the sample's true water-related features. This step ensures the background is "spectroscopically clean."

-

-

Sample Preparation (Homogeneity is Key):

-

Action: Weigh out approximately 1-2 mg of CoCl₂·6H₂O and 150-200 mg of the dried KBr.

-

Causality: This 1:100 ratio (approx.) ensures that the sample is sufficiently dilute to avoid total absorption (detector saturation) while providing enough analyte for a strong signal.

-

-

Grinding and Mixing (Particle Size Matters):

-

Action: Add the KBr and sample to the agate mortar. Grind gently but thoroughly for 3-5 minutes until the mixture is a fine, homogenous powder with a consistent pale pink color.

-

Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation being used (~2.5 to 25 µm) to minimize scattering effects (Christiansen effect), which can distort peak shapes and baselines. Homogeneity ensures a uniform sample distribution in the IR beam.

-

-

Pellet Formation (Clarity Validates Technique):

-

Action: Transfer a portion of the powder to the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for approximately 2 minutes.

-

Causality: The pressure causes the KBr to flow and fuse, trapping the sample particles in a solid matrix that is transparent to infrared radiation.

-

Self-Validation: Carefully release the pressure and extract the pellet. A good pellet will be semi-transparent or translucent. An opaque or cloudy pellet indicates insufficient pressure, poor grinding, or moisture contamination, and it should be discarded.

-

-

Data Acquisition (Signal-to-Noise Optimization):

-

Action: Place the KBr pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans.

-

Causality: Collecting a background spectrum allows the instrument to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any instrument-specific signals. Co-adding multiple scans is a crucial step to improve the signal-to-noise ratio, making weaker features, like librational modes, more discernible.

-

Conclusion

Infrared spectroscopy is an indispensable tool for the in-depth characterization of cobalt(II) chloride hexahydrate. It provides not just a confirmatory fingerprint but also detailed structural insights into the nature of hydration, the coordination environment of the metal center, and the dynamics of phase transformations. By understanding the causal links between the molecular structure and the resulting spectral features, and by employing rigorous, self-validating experimental protocols, researchers can leverage FTIR to its full potential in materials science and pharmaceutical development.

References

-

Vibrational IR Active Spectra of Copper (II) Chloride and Cobalt (II) Chloride - Ingenta Connect. Available at: [Link]

-

IR spectra of cobalt (II) chloride hexahydrate. have been assigned to... - ResearchGate. Available at: [Link]

-

Cobalt(II) chloride hexahydrate - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

-

Vibrational IR Active Spectra of Copper (II) Chloride and Cobalt (II) Chloride: A Combined Experimental and Theoretical Lie Algebraic Study - ResearchGate. Available at: [Link]

-

The Formation of Metal Hydrides on the Surface of Spherical Structures and the Numerical Evaluation of the Hydrogenation Process - NIH. Available at: [Link]

-

Thermal dehydration and decomposition of cobalt chloride hydrate (CoCl2·xH2O) - Semantic Scholar. Available at: [Link]

-

IR-SPECTROSCOPIC ANALYSIS OF THE COORDINATION COMPOUNDS OF ZINC NITRATE WITH BENZAMIDE AND UREA - SCIENCE & INNOVATION. Available at: [Link]

-

Using Fourier Transform Infrared Analysis to Detect Corrosion Products on the Surface of Metals Exposed to Atmospheric Conditions - AMPP Knowledge Hub. Available at: [Link]

-

Analysis on dehydration of cobalt chloride hexahydrate. Available at: [Link]

-

A rare supramolecular assembly involving ion pairs of coordination complexes with a host-guest relationship: synthesis, crystal - The Royal Society of Chemistry. Available at: [Link]

-

Infrared Spectra of Metallic Complexes. II. The Absorption Bands of Coördinated Water in Aquo Complexes | Journal of the American Chemical Society. Available at: [Link]

-

Cobalt(II) chloride - Wikipedia. Available at: [Link]

-

FTIR Spectroscopy - Guide to Improving Chemical Processes - Mettler Toledo. Available at: [Link]

-

COBALT CHLORIDE - Molecule of the Month June 2016. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. scientists.uz [scientists.uz]

- 5. pubs.acs.org [pubs.acs.org]